molecular formula C9H8BrFO2 B8493278 1-(2-Bromo-4-fluorophenoxy)-2-propanone

1-(2-Bromo-4-fluorophenoxy)-2-propanone

Cat. No. B8493278
M. Wt: 247.06 g/mol
InChI Key: LVYFZHXFVDRMGQ-UHFFFAOYSA-N
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Patent
US08063035B2

Procedure details

Cool a suspension of 2-bromo-4-fluoro-phenol (1 g, 4.89 mmol) and K2CO3 (1.8 g, 13.2 mmol) in DMF (10 mL) to 0° C. in an ice bath under nitrogen. Add chloroacetone (678 mg, 7.33 mmol) during a period of 30 min. Stir the mixture at RT overnight. Add water and extract with ethyl acetate. Wash the solution with aqueous saturated sodium chloride. Dry over sodium sulfate. Concentrate the solution in vacuo. Purify by column chromatography (hexane to 10% ethyl acetate in hexane) to give the title compound as a yellow oil (0.75 g, 59%). 1H NMR (400 MHz-CDCl3) δ 2.35 (s, 3H), 4.51 (s, 2H), 6.73 (dd, J=4.8, 8.8 Hz, 1H), 6.97 (m, 1H), 7.32 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
678 mg
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].C([O-])([O-])=O.[K+].[K+].Cl[CH2:17][C:18](=[O:20])[CH3:19]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:17][C:18](=[O:20])[CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)O
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
678 mg
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
EXTRACTION
Type
EXTRACTION
Details
Add water and extract with ethyl acetate
WASH
Type
WASH
Details
Wash the solution with aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography (hexane to 10% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(OCC(C)=O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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